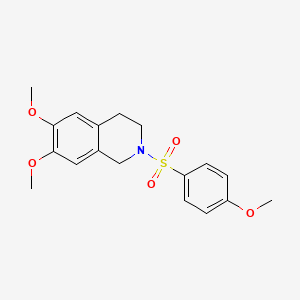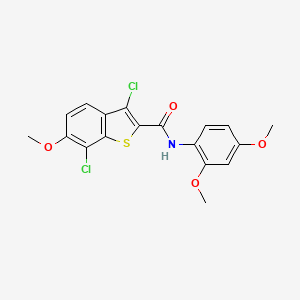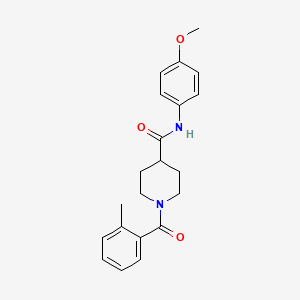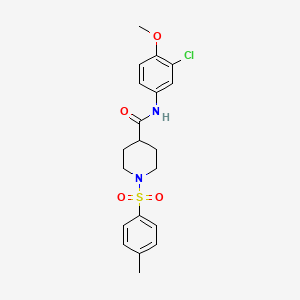![molecular formula C23H30N2O5S B3560521 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B3560521.png)
1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Descripción general
Descripción
1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a sulfonyl group attached to a dimethoxybenzene ring, and an isopropyl-substituted phenyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of 3,4-Dimethoxybenzenesulfonyl Chloride: This intermediate is synthesized by reacting 3,4-dimethoxybenzene with chlorosulfonic acid.
Coupling with Piperidine-4-Carboxamide: The sulfonyl chloride is then reacted with piperidine-4-carboxamide under basic conditions to form the sulfonamide linkage.
Introduction of the Isopropyl-Substituted Phenyl Group:
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
3,4-Dimethoxybenzenesulfonyl Chloride: This compound is a key intermediate in the synthesis of the target compound.
N-(4-Isopropylphenyl)piperidine-4-carboxamide: This compound shares a similar piperidine-carboxamide structure but lacks the sulfonyl and dimethoxybenzene groups.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-16(2)17-5-7-19(8-6-17)24-23(26)18-11-13-25(14-12-18)31(27,28)20-9-10-21(29-3)22(15-20)30-4/h5-10,15-16,18H,11-14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUGQZBTUSDJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B3560442.png)



![[2-(4-cyclohexylphenyl)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B3560461.png)
![2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide](/img/structure/B3560468.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B3560477.png)
![ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3560478.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3560492.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B3560520.png)

